2-(Benzylamino)-2-(p-tolyl)acetonitrile
Overview
Description
2-(Benzylamino)-2-(p-tolyl)acetonitrile, also known as BAPT, is an organic compound belonging to the family of acetonitriles. It is a colorless liquid with a melting point of -4°C and boiling point of 130°C. It is soluble in water and alcohols and is used in a variety of scientific applications. BAPT is a versatile compound that can be used as a starting material in a variety of organic syntheses and can also be used as a reagent for the synthesis of different compounds.
Scientific Research Applications
Basicity in Acetonitrile
A spectrophotometric basicity scale in acetonitrile was created, involving compounds such as benzylamine and substituted benzimidazoles, indicating the relevance of 2-(Benzylamino)-2-(p-tolyl)acetonitrile in understanding basicity in organic solvents (Kaljurand et al., 2000).
Synthesis of Thiazoles and Selenazoles
A synthesis method for 2-amino- or 2-(arylamino) thiazoles was developed, which may be relevant to 2-(Benzylamino)-2-(p-tolyl)acetonitrile due to the involvement of arylamino compounds (Moriarty et al., 1992).
Cationic Arylation Reactions
Research on cationic arylation of substituted benzenes, which includes compounds similar to 2-(Benzylamino)-2-(p-tolyl)acetonitrile, suggests potential applications in developing electrophilic aromatic substitution reactions (Kamigata et al., 1972).
Synthesis of α-Substituted Amino Acids
The title compound's derivatives may be used in synthesizing α-substituted α- and β-amino acids, indicating its potential in peptide synthesis (Dauban & Dodd, 1998).
Synthesis of Benzylamino Coumarin Derivatives
A study showcased the use of compounds similar to 2-(Benzylamino)-2-(p-tolyl)acetonitrile in the synthesis of benzylamino coumarin derivatives, highlighting its potential in creating biologically active compounds (Ghafuri et al., 2014).
Anodic Bromination in Organic Chemistry
Research on the anodic bromination of aromatic compounds in acetonitrile, which may include structures similar to 2-(Benzylamino)-2-(p-tolyl)acetonitrile, suggests applications in electrosynthesis (Casalbore et al., 1977).
Metal Complex Formation
The compound's derivatives could potentially form metal complexes, as demonstrated in a study of similar nitrile compounds (العامري & Meteab, 2015).
Aldehyde Characterization
1,2-Bis(p-tolylamino)ethane, a related compound, was used for the characterization of aldehydes, indicating potential analytical applications (Tu, 1961).
properties
IUPAC Name |
2-(benzylamino)-2-(4-methylphenyl)acetonitrile | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H16N2/c1-13-7-9-15(10-8-13)16(11-17)18-12-14-5-3-2-4-6-14/h2-10,16,18H,12H2,1H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GLNOCPOYOYLZFS-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C(C#N)NCC2=CC=CC=C2 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H16N2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
236.31 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-(Benzylamino)-2-(p-tolyl)acetonitrile |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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